
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride is an organic compound featuring a complex molecular structure. It stands out in various applications within scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally follows a multi-step process involving specific organic reactions. An initial step involves the creation of the core p-benzoquinone structure, followed by the addition of iminotrimethylene groups. This process occurs under controlled conditions to ensure the precise attachment of diethyl(o-methoxybenzyl) groups to the ammonium, resulting in the dichloride salt form. Temperature and pH play crucial roles in facilitating these steps, demanding stringent monitoring for successful synthesis.
Industrial Production Methods
Industrial production scales up these synthesis steps, employing large-scale reactors and precise instrumentation to ensure consistent product quality. Automation and in-line monitoring systems are integrated to maintain optimal reaction conditions, ensuring efficiency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride engages in diverse chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow the compound to be modified and utilized in various applications.
Common Reagents and Conditions
Common reagents include strong oxidizing or reducing agents, depending on the desired reaction. Conditions such as solvent choice, temperature, and reaction time are carefully optimized to ensure high yield and purity of products. In reduction reactions, mild conditions may be employed to preserve the delicate structure of the compound.
Major Products Formed from These Reactions
The major products resulting from these reactions often include derivatives with altered functional groups, enhancing the compound's applicability in specialized fields like pharmaceuticals and advanced materials.
Applications De Recherche Scientifique
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride is a versatile compound with extensive scientific research applications:
Chemistry: : Utilized as a reagent or intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and catalysts.
Biology: : Investigated for its interactions with biological molecules, potentially contributing to the study of enzyme mechanisms and cellular processes.
Medicine: : Explored for its pharmacological properties, possibly offering therapeutic benefits in specific medical conditions.
Industry: : Applied in the manufacturing of high-performance materials, benefiting sectors like electronics and coatings.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level, often targeting specific pathways and molecular structures. It can interact with enzymes, modulating their activity, or with other cellular components, influencing biological processes. This versatility is rooted in its unique molecular structure, which allows it to engage in diverse biochemical interactions.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
Benzyl ammonium derivatives with different substituents.
Quinone-based compounds with varying side chains.
Iminotrimethylene linked structures with alternative substituents.
Each of these compounds has its own distinct properties and applications, but none combine the same characteristics found in this particular compound, making it a valuable asset in scientific research and industrial applications.
Propriétés
Numéro CAS |
73680-61-2 |
|---|---|
Formule moléculaire |
C36H54Cl2N4O4 |
Poids moléculaire |
677.7 g/mol |
Nom IUPAC |
3-[[4-[3-[diethyl-[(2-methoxyphenyl)methyl]azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-[(2-methoxyphenyl)methyl]azanium;dichloride |
InChI |
InChI=1S/C36H52N4O4.2ClH/c1-7-39(8-2,27-29-17-11-13-19-35(29)43-5)23-15-21-37-31-25-34(42)32(26-33(31)41)38-22-16-24-40(9-3,10-4)28-30-18-12-14-20-36(30)44-6;;/h11-14,17-20,25-26H,7-10,15-16,21-24,27-28H2,1-6H3;2*1H |
Clé InChI |
DSPMSCXNHOOXHU-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


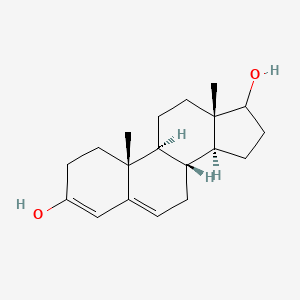
![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
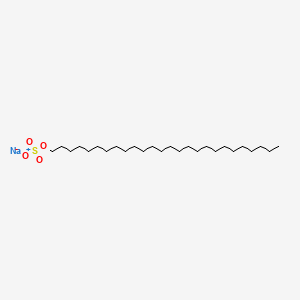
![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
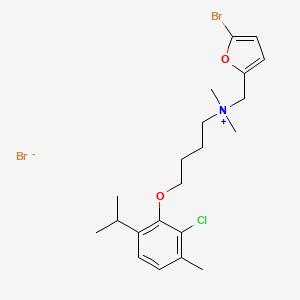
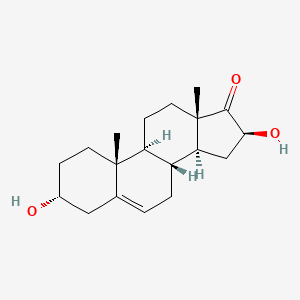
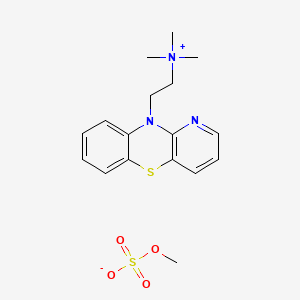
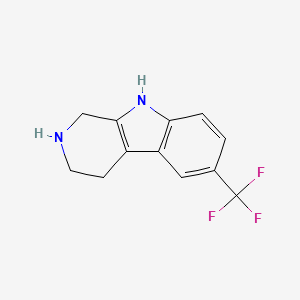
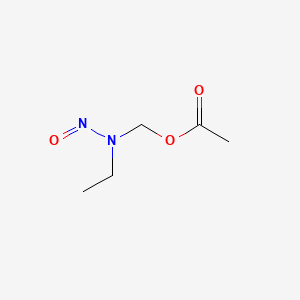
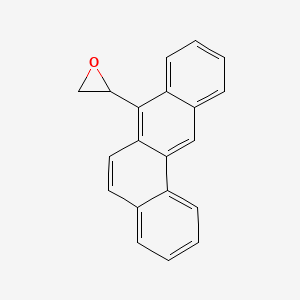
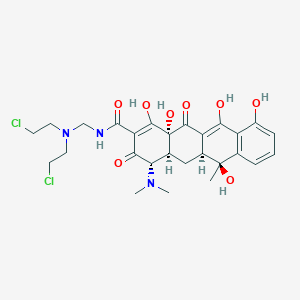
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)

